5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate
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Overview
Description
5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate is a complex organic compound with a unique structure that includes a fused bicyclic system
Preparation Methods
The synthesis of 5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves the reaction of methacrylic acid derivatives with specific cyclic compounds to form stable ester bonds . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Materials Science: The compound is explored for its potential in creating advanced materials with specific functionalities, including coatings and adhesives.
Biological Research: It may be used in the development of bioactive compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules or catalyze specific reactions . The pathways involved may include enzymatic reactions or non-enzymatic processes depending on the application .
Comparison with Similar Compounds
Similar compounds to 5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate include:
5-Oxohexahydro-2,6-methanofuro[3,2-b]furan-3-yl methacrylate: This compound has a similar bicyclic structure but differs in its functional groups, leading to different reactivity and applications.
Hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl 2-methyl-2-propenoic acid ester:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and functional groups, which contribute to its distinct properties and applications.
Properties
CAS No. |
827607-35-2 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(5,5-dimethyl-4,8-dioxatricyclo[4.2.1.03,7]nonan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C12H16O4/c1-4-8(13)15-10-7-5-6-9(14-7)11(10)16-12(6,2)3/h4,6-7,9-11H,1,5H2,2-3H3 |
InChI Key |
MWUHXEROIATSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(C(C2O3)O1)OC(=O)C=C)C |
Origin of Product |
United States |
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